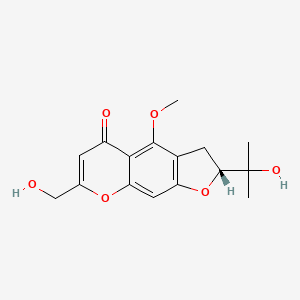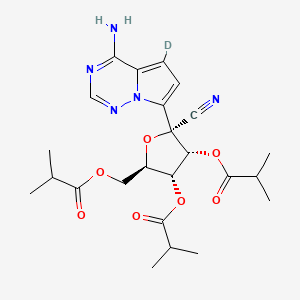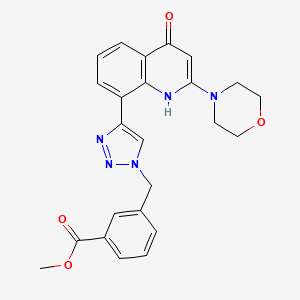
D-Ala-Lys-AMCA TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ala-Lys-AMCA TFA is a compound known for its role as a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). This compound is characterized by its emission of blue fluorescence, making it useful in various scientific research applications. It has been demonstrated through fluorescence analysis that this compound can be transported into liver cancer cells and Caco-2 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Lys-AMCA TFA involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then purified and converted to its trifluoroacetic acid (TFA) salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反応の分析
Types of Reactions
D-Ala-Lys-AMCA TFA primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by common reagents such as DCC and DMAP .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Catalysts: 4-dimethylaminopyridine (DMAP)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent dipeptide D-Ala-Lys-AMCA in its TFA salt form .
科学的研究の応用
D-Ala-Lys-AMCA TFA is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study peptide transport mechanisms.
Biology: Employed in cellular uptake studies to investigate the transport of peptides into cells.
Medicine: Utilized in drug delivery research to evaluate the efficiency of PEPT1-mediated transport.
Industry: Applied in the development of diagnostic tools and assays for detecting specific substrates or inhibitors of PEPT1
作用機序
D-Ala-Lys-AMCA TFA exerts its effects by acting as a substrate for PEPT1. The compound is transported across cellular membranes via PEPT1, which is a proton-coupled oligopeptide transporter. This process is driven by the electrochemical proton gradient, allowing the compound to enter cells and emit blue fluorescence. The molecular targets involved include PEPT1 and other related peptide transporters .
類似化合物との比較
Similar Compounds
D-Ala-Lys-AMCA hydrochloride: Another form of the compound with similar properties.
β-Ala-Lys-AMCA: A related compound used as a transport reporter for PEPT1.
Uniqueness
D-Ala-Lys-AMCA TFA is unique due to its specific interaction with PEPT1 and its ability to emit blue fluorescence. This makes it particularly useful for studying peptide transport mechanisms and evaluating PEPT1-specific substrates or inhibitors .
特性
分子式 |
C23H29F3N4O8 |
|---|---|
分子量 |
546.5 g/mol |
IUPAC名 |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O6.C2HF3O2/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;3-2(4,5)1(6)7/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);(H,6,7)/t12-,16+;/m1./s1 |
InChIキー |
NYAHYIARVRWHRF-KKJWGQAZSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)


![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)




![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
